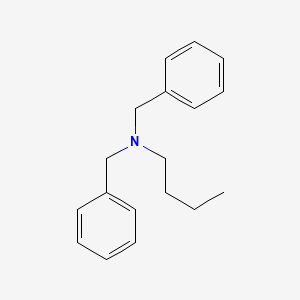

N,N-dibenzylbutan-1-amine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

22014-90-0 |

|---|---|

Molecular Formula |

C18H23N |

Molecular Weight |

253.4 g/mol |

IUPAC Name |

N,N-dibenzylbutan-1-amine |

InChI |

InChI=1S/C18H23N/c1-2-3-14-19(15-17-10-6-4-7-11-17)16-18-12-8-5-9-13-18/h4-13H,2-3,14-16H2,1H3 |

InChI Key |

VTQPZBJLLBORSM-UHFFFAOYSA-N |

SMILES |

CCCCN(CC1=CC=CC=C1)CC2=CC=CC=C2 |

Canonical SMILES |

CCCCN(CC1=CC=CC=C1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for N,n Dibenzylbutan 1 Amine

Classical and Contemporary Approaches to Amine Synthesis

Reductive amination is a versatile and widely employed method for synthesizing amines. masterorganicchemistry.comlibretexts.org This process involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of N,N-dibenzylbutan-1-amine, this can be achieved through a few permutations.

A primary route involves the reaction of n-butylamine with two equivalents of benzaldehyde (B42025). This sequential or one-pot double reductive amination proceeds through the initial formation of N-benzylbutylamine, which then undergoes a second reductive amination with another molecule of benzaldehyde to yield the final tertiary amine. masterorganicchemistry.com Alternatively, N-benzylbutylamine can be used as the starting amine and reacted with one equivalent of benzaldehyde. A third possibility is the reaction between dibenzylamine (B1670424) and butyraldehyde.

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Catalytic hydrogenation using hydrogen gas over a metal catalyst such as palladium, platinum, or nickel is also a highly effective method. youtube.com Sodium cyanoborohydride is particularly useful as it is a mild reducing agent that selectively reduces the protonated iminium ion intermediate over the starting aldehyde, minimizing side reactions. masterorganicchemistry.com

| Amine Precursor | Carbonyl Compound | Reducing System | Typical Conditions | Reference |

| n-Butylamine | Benzaldehyde (2 eq.) | NaBH₃CN / H⁺ | Methanol, pH ~5-6 | masterorganicchemistry.com |

| N-Benzylbutylamine | Benzaldehyde (1 eq.) | H₂ / Pd/C | Ethanol, RT, pressure | youtube.com |

| Dibenzylamine | Butyraldehyde (1 eq.) | NaBH(OAc)₃ | Dichloromethane, RT | masterorganicchemistry.com |

| n-Butylamine | Benzaldehyde (2 eq.) | α-Picoline-borane / AcOH | Methanol or water | organic-chemistry.org |

This table presents plausible reaction schemes for the synthesis of this compound based on general reductive amination principles.

Direct alkylation of amines is a fundamental C-N bond-forming reaction. This strategy can be applied to synthesize this compound starting from either n-butylamine or N-benzylbutylamine.

The reaction of a precursor amine with an alkylating agent, typically an alkyl halide like benzyl (B1604629) chloride or benzyl bromide, is a straightforward approach to N-alkylation. wikipedia.org The reaction proceeds via nucleophilic aliphatic substitution, where the amine's lone pair of electrons attacks the electrophilic carbon of the alkyl halide.

Starting from n-butylamine, two equivalents of benzyl halide are required. A significant challenge in this approach is controlling the degree of alkylation. The reaction produces a mixture of the mono-alkylated secondary amine (N-benzylbutylamine), the desired di-alkylated tertiary amine (this compound), and the over-alkylated quaternary ammonium (B1175870) salt. masterorganicchemistry.com The use of a base, such as potassium carbonate or a non-nucleophilic organic base, is necessary to neutralize the hydrogen halide formed during the reaction. More selective methods have been developed using specific bases like cesium hydroxide, which can promote mono-alkylation. google.comresearchgate.net

A more controlled synthesis involves the alkylation of the secondary amine, N-benzylbutylamine, with one equivalent of benzyl halide. This minimizes the risk of over-alkylation and generally leads to higher yields of the desired tertiary amine.

| Amine Precursor | Alkylating Agent | Base | Typical Solvent | Reference |

| n-Butylamine | Benzyl bromide (2 eq.) | K₂CO₃ | Acetonitrile | wikipedia.org |

| N-Benzylbutylamine | Benzyl chloride (1 eq.) | NaHCO₃ | Water | researchgate.net |

| Benzylamine | Butyl bromide (1 eq.) | Cs₂CO₃ | DMF | researchgate.net |

This table illustrates general conditions for N-alkylation applicable to the synthesis of this compound.

To overcome the selectivity issues associated with using benzyl halides, alternative benzylating agents have been developed. Dibenzyl carbonate has emerged as an effective reagent for the selective N,N-dibenzylation of primary aliphatic amines. unive.it In the presence of catalytic amounts of tetraalkylphosphonium salts, primary amines like n-butylamine react efficiently with dibenzyl carbonate under solventless conditions at elevated temperatures (100-150 °C). unive.it This method shows high selectivity for the formation of the N,N-dibenzyl derivative over the competing formation of benzyl carbamate (B1207046), a common side product. unive.it The phosphonium (B103445) salt is believed to interact with the amine, increasing its steric bulk and favoring nucleophilic attack on the less hindered alkyl terminus of the dibenzyl carbonate. unive.it

Another selective method involves the use of benzyl alcohol as the alkylating agent in a process known as "borrowing hydrogen" or "hydrogen auto-transfer". Catalyzed by transition metal complexes (e.g., Iridium or Ruthenium), the alcohol is transiently oxidized to an aldehyde in situ. acs.orgorganic-chemistry.org The aldehyde then undergoes reductive amination with the amine (n-butylamine or N-benzylbutylamine) and the hydrogen is returned in the reduction step. This approach is highly atom-economical and avoids the use of stoichiometric activating or leaving groups.

Transition-metal-catalyzed C-N cross-coupling reactions, most notably the Buchwald-Hartwig amination, have become a powerful tool for forming C-N bonds, particularly for the synthesis of aryl amines. tcichemicals.comnih.gov While predominantly used for coupling amines with aryl halides, the methodology can be extended to benzyl halides.

In the context of synthesizing this compound, this could theoretically involve the palladium-catalyzed coupling of n-butylamine with two equivalents of a benzyl halide or the coupling of N-benzylbutylamine with one equivalent of a benzyl halide. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand (e.g., XPhos, dppf), and a strong base (e.g., sodium tert-butoxide). nih.govnih.gov While highly effective for aryl systems, the application to aliphatic amines and benzyl halides can be more challenging due to competing side reactions like β-hydride elimination and the inherent reactivity of benzyl halides. Nickel-based pincer catalysts have also been shown to be effective for C-N cross-coupling reactions between amines and aryl halides. researchgate.net

N-Alkylation Strategies of Precursor Amines

Sustainable and Green Synthetic Protocols

Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. Several green strategies are applicable to the synthesis of this compound.

Catalytic Hydrogenation in Reductive Amination : Using molecular hydrogen with a recyclable heterogeneous catalyst (e.g., Pt, Ni) in place of stoichiometric hydride reagents (like NaBH₄) improves the atom economy and reduces chemical waste. rsc.orgchemrxiv.org

Use of Alcohols as Alkylating Agents : The "borrowing hydrogen" strategy, which uses alcohols instead of alkyl halides, is a prime example of green chemistry. The only byproduct is water, making it a highly sustainable process. organic-chemistry.orgacs.org

Aqueous Media : Performing N-alkylation reactions in water instead of volatile organic solvents is an environmentally friendly approach. The use of phase-transfer catalysts or surfactants can facilitate the reaction between the organic substrates and the aqueous medium. researchgate.netmdpi.com

Alternative Alkylating Agents : Using reagents like dibenzyl carbonate offers a greener alternative to toxic and lachrymatory benzyl halides. unive.it

Enzymatic Synthesis : Biocatalysis, for instance using lipases like Candida antarctica lipase (B570770) B (CALB), can be employed for amidation reactions, which are related to amine synthesis. nih.gov While direct enzymatic N-alkylation for this specific compound is not widely reported, it represents a promising future direction for green amine synthesis.

These green methodologies aim to reduce waste, avoid hazardous reagents, and utilize renewable resources and milder reaction conditions. rsc.orgjocpr.com

Development of Environmentally Benign Synthetic Routes

The pursuit of "green chemistry" has driven significant changes in the synthesis of amines, moving away from methods that use hazardous reagents and produce substantial waste. frontiersin.orguniovi.es Traditional synthesis of a tertiary amine like this compound might involve the N-alkylation of n-butylamine with benzyl halides. However, this method often suffers from poor selectivity and the use of toxic reagents. rsc.orgresearchgate.net

A primary green alternative is reductive amination . wikipedia.orgrsc.org This process can synthesize this compound by reacting n-butylamine with two equivalents of benzaldehyde, followed by the reduction of the intermediate imines. To align with green principles, this reaction is increasingly performed using molecular hydrogen as the reductant, which is atom-economical and produces only water as a byproduct. rsc.org The use of water as a solvent further enhances the environmental profile of the synthesis. rsc.orgccsenet.orgresearchgate.net

Another approach involves the "borrowing hydrogen" or "hydrogen auto-transfer" methodology. rsc.orgorganic-chemistry.org In this strategy, an alcohol (like benzyl alcohol) is temporarily oxidized in situ to an aldehyde, which then reacts with an amine (like n-butylamine). The hydrogen that was "borrowed" from the alcohol is then used to reduce the resulting imine, regenerating the catalyst and forming the final tertiary amine with water as the sole byproduct. rsc.org This avoids the use of stoichiometric activating agents and reduces waste. ucl.ac.uk The use of biodegradable and less toxic reagents, such as dimethyl carbonate (DMC) as a "green" methylating agent, also represents a move toward more sustainable processes, a principle that can be extended to benzylation. csic.es

| Feature | Traditional N-Alkylation | Green Reductive Amination | Borrowing Hydrogen Methodology |

| Alkylating/Carbonyl Source | Benzyl Halides (often toxic) | Benzaldehyde | Benzyl Alcohol (greener) |

| Reductant | Not applicable | H₂ (clean) or NaBH₄ | In situ from alcohol |

| Solvent | Organic Solvents | Water, Ethanol, or Solvent-free | Water or Solvent-free |

| Byproducts | Halide salts (waste) | Water | Water |

| Atom Economy | Lower | Higher | Higher |

| Catalyst | Often stoichiometric base | Noble or non-noble metal catalyst | Ru, Ir, or Pd complexes |

Solvent-Free and Catalytic Approaches for Amine Formation

Eliminating organic solvents is a key goal in green chemistry, leading to the development of solvent-free reaction conditions. mjcce.org.mksemanticscholar.org For the synthesis of this compound, solvent-free approaches can be realized through microwave-assisted synthesis or mechanochemistry. Microwave irradiation can dramatically reduce reaction times and energy consumption, often providing high yields in the absence of a solvent. mjcce.org.mkorganic-chemistry.orgmdpi.comacs.orgthieme-connect.com For example, the direct reaction of amines with aldehydes or alcohols can be accelerated under microwave conditions, sometimes without the need for a catalyst. organic-chemistry.orgacs.org

Catalysis is central to modern, efficient chemical synthesis. Catalytic reductive amination is a premier method for producing tertiary amines. frontiersin.orgresearchgate.netrsc.org These reactions can be performed with either homogeneous or heterogeneous catalysts.

Homogeneous catalysts , such as ruthenium or iridium complexes, are known for their high activity and selectivity under mild conditions. organic-chemistry.orgnih.gov

Heterogeneous catalysts , like platinum, palladium, or nickel supported on materials such as carbon, titania, or zirconia, are particularly attractive from an industrial and environmental standpoint. rsc.orgrsc.orgacs.orgthieme-connect.com They are easily separated from the reaction mixture, allowing for straightforward product purification and catalyst recycling, which reduces costs and waste. rsc.orgacs.org For instance, platinum nanowires have been shown to be a highly efficient and recyclable catalyst for the synthesis of tertiary amines via reductive alkylation under mild conditions. rsc.orgresearchgate.net

Recent research has also focused on catalyst- and solvent-free reductive amination, using reagents like pinacolborane (HBpin) that can proceed efficiently at room temperature, offering scalability and high chemoselectivity. rsc.orgresearchgate.net

| Catalyst Type | Metal/Compound | Support/Ligand | Conditions | Advantages |

| Heterogeneous | Platinum (Pt) | Nanowires | Low H₂ pressure, EtOH | High efficiency, recyclable. rsc.org |

| Heterogeneous | Pt-MoOx | TiO₂ | Solvent-free, H₂ | Reusable, general for reductive amination. acs.org |

| Heterogeneous | Nickel (Ni) | Ni-Al Alloy | Water | Uses water as H₂ source, inexpensive. thieme-connect.com |

| Heterogeneous | Zirconium (Zr) | ZrO₂ / ZrO(OH)₂ | DMF (reductant/amine source) | Mild Leuckart-type reaction, high yield. researchgate.netrsc.org |

| Homogeneous | Ruthenium (Ru) | Triphos | H₂, organic acid co-catalyst | Broad substrate range, uses carboxylic acids. nih.gov |

| Homogeneous | Iridium (Ir) | N-Heterocyclic Carbene (NHC) | Solvent-free (borrowing hydrogen) | Atom-efficient, environmentally benign. organic-chemistry.org |

| Organocatalyst | Triflic Acid (TfOH) | - | DMF (reductant) | Metal-free, promotes direct reductive amination. rsc.org |

Continuous Flow Chemistry Applications in Synthesis

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing, including improved safety, efficiency, and scalability. wuxiapptec.comrsc.orgnih.gov In a flow system, reagents are continuously pumped through reactors where they mix and react under precisely controlled conditions. wuxiapptec.com This methodology is highly suitable for the synthesis of amines, including this compound.

Enhanced Reaction Control and Efficiency in Flow Systems

Flow reactors provide superior control over critical reaction parameters such as temperature, pressure, and stoichiometry. wuxiapptec.com The high surface-area-to-volume ratio of microreactors or tubular reactors allows for extremely efficient heat and mass transfer. wuxiapptec.comnih.gov This is particularly beneficial for highly exothermic reactions, like many hydrogenations or aminations, as it prevents the formation of hot spots and reduces the risk of runaway reactions, thereby improving safety.

This precise control leads to enhanced reaction efficiency and selectivity. Side reactions, which can be problematic in batch processes (e.g., over-alkylation or reduction of the carbonyl starting material), can be minimized. rsc.org The ability to operate at elevated temperatures and pressures safely allows for significantly accelerated reaction rates, reducing residence times from hours to minutes. wuxiapptec.com For example, biocatalytic cascades that are incompatible in a single batch pot can be successfully performed in sequential flow reactors, demonstrating the platform's ability to handle complex multi-step syntheses. nih.gov

Automation and Scalability in Continuous Production

One of the most significant advantages of continuous flow systems is their amenability to automation and scalability. acs.org Flow chemistry setups can be integrated with process analytical technology (PAT) for real-time monitoring and optimization, enabling automated control over the reaction to ensure consistent product quality. acs.orgresearchgate.net This leads to stable and continuous production over extended periods, as demonstrated in the synthesis of fatty amines where a miniplant operated in a steady state for over 90 hours with high yields. researchgate.net

Chemical Reactivity and Mechanistic Investigations of N,n Dibenzylbutan 1 Amine

Nitrogen-Centered Functionalization Pathways

The lone pair of electrons on the nitrogen atom of N,N-dibenzylbutan-1-amine makes it a nucleophilic and basic center, driving a variety of functionalization reactions.

Tertiary amines, such as this compound, are readily oxidized by reagents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) to form N-oxides. orgoreview.commasterorganicchemistry.com This transformation introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, creating a zwitterionic intermediate. masterorganicchemistry.com

The resulting this compound N-oxide can undergo a thermally induced intramolecular elimination reaction known as the Cope elimination. masterorganicchemistry.comjk-sci.com This reaction proceeds through a concerted, five-membered cyclic transition state, where the N-oxide acts as an internal base. orgoreview.comchemistrysteps.com The process is a syn-periplanar elimination, meaning the abstracted β-hydrogen and the amine oxide leaving group are on the same side of the C-C bond. orgoreview.comchemistrysteps.com

For this compound N-oxide, there are two potential sites for β-hydrogen abstraction: the methylene (B1212753) group of the butyl chain (C-2) and the methylene groups of the benzyl (B1604629) substituents. However, the Cope elimination typically involves the abstraction of a hydrogen from an alkyl group rather than a benzyl group. Therefore, the reaction is expected to yield but-1-ene and N,N-dibenzylhydroxylamine. chemistrysteps.comorganic-chemistry.org The reaction generally favors the formation of the less substituted alkene (Hofmann rule), which in this case is exclusively but-1-ene. organic-chemistry.orgchadsprep.com

Table 1: Key Aspects of the Cope Elimination of this compound N-oxide

| Feature | Description |

| Reactant | This compound N-oxide |

| Key Reagent | Heat masterorganicchemistry.com |

| Products | But-1-ene, N,N-Dibenzylhydroxylamine |

| Mechanism | Concerted, intramolecular syn-elimination chemistrysteps.com |

| Transition State | Five-membered cyclic transition state chemistrysteps.com |

| Regioselectivity | Hofmann rule (less substituted alkene) organic-chemistry.org |

The nucleophilic nitrogen atom of this compound can attack an electrophilic carbon, such as that in an alkyl halide, to form a quaternary ammonium (B1175870) salt. This Sₙ2 reaction, known as quaternization (or the Menschutkin reaction), is a fundamental process for creating cationic ammonium species. nih.gov

The reaction of this compound with an alkylating agent, for example, methyl iodide (CH₃I), would yield N,N-dibenzyl-N-methylbutan-1-aminium iodide. The reactivity of the alkyl halide is a critical factor, with the rate of reaction typically following the order R-I > R-Br > R-Cl. The reaction can be performed with or without a solvent, and in some cases, is carried out in water or a water-containing organic solvent. google.comgoogle.com The formation of these onium salts is significant for applications where cationic surfactants or phase-transfer catalysts are required. jcu.czresearchgate.net

Table 2: Representative Quaternization Reaction

| Reactant 1 | Reactant 2 | Product |

| This compound | Methyl Iodide | N,N-Dibenzyl-N-methylbutan-1-aminium iodide |

| This compound | Ethyl Bromide | N-Ethyl-N,N-dibenzylbutan-1-aminium bromide |

| This compound | Benzyl Chloride | N-Benzyl-N,N-dibenzylbutan-1-aminium chloride |

Carbon-Nitrogen Bond Transformations

The cleavage of carbon-nitrogen bonds in this compound is a key transformation, enabling the removal of protecting groups or the synthesis of different amine derivatives.

N-debenzylation, the cleavage of the N-benzyl bond, is a common and synthetically important reaction. Catalytic transfer hydrogenolysis is an effective method, often employing a palladium catalyst (like Pd/C or Pearlman's catalyst, Pd(OH)₂/C) with a hydrogen donor such as ammonium formate, hydrazine, or 1,4-cyclohexadiene. tandfonline.comthieme-connect.comlookchem.com Hydrogenation with Pearlman's catalyst is noted for its mild conditions and high efficiency in selectively removing N-benzyl groups. tandfonline.com

Alternatively, chemical methods can be employed. The von Braun reaction, using cyanogen (B1215507) bromide (BrCN), followed by hydrolysis, cleaves one of the N-alkyl or N-benzyl groups. Another approach involves the use of chloroformates, such as ethyl chloroformate, to form a carbamate (B1207046) intermediate, which is then cleaved to yield the secondary amine. tandfonline.com Oxidative methods for C-N bond cleavage have also been developed, using reagents like ceric ammonium nitrate (B79036) or employing electrochemical oxidation. researchgate.netbohrium.com Recent research has also explored photocatalytic methods for C-N bond cleavage. rsc.org

In the case of this compound, selective debenzylation would lead to N-butyl-N-benzylamine or further to butan-1-amine. The cleavage of the N-butyl group is also possible, depending on the reaction conditions and reagents used. For instance, studies on similar tertiary amines show that the choice of reagent can influence which alkyl group is cleaved. researchgate.netorganic-chemistry.org

The hydrogens on the carbons alpha to the nitrogen atom (the benzylic C-H and the N-CH₂ of the butyl group) exhibit enhanced reactivity. This is particularly relevant in reactions that proceed via an iminium ion intermediate.

The Polonovski reaction is a classic example. organicreactions.org It begins with the N-oxidation of the tertiary amine, as described in section 3.1.1. The resulting N-oxide is then activated by an acylating agent, typically acetic anhydride. numberanalytics.comnumberanalytics.com This activation facilitates the elimination of a proton from an α-carbon, generating an iminium ion. organicreactions.orgnumberanalytics.com This iminium ion intermediate can then be hydrolyzed to yield a secondary amine and an aldehyde. numberanalytics.comresearchgate.net

For this compound N-oxide, abstraction of a benzylic proton would lead to an iminium ion that, upon hydrolysis, yields N-benzylbutan-1-amine and benzaldehyde (B42025). Abstraction of a proton from the butyl group would yield N,N-dibenzylamine and butanal. The regioselectivity of the proton abstraction can be influenced by steric and electronic factors.

Electrophilic Aromatic Substitution on Benzyl Moieties

The benzyl groups of this compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions. The directing effect of the substituent on the benzene (B151609) ring is a crucial consideration.

The N-alkylamino group attached to the benzyl moiety (-CH₂-N(CH₂CH₂CH₂CH₃)(CH₂Ph)) is an activating, ortho-, para-directing group. wikipedia.org This is because the nitrogen's lone pair, while not directly conjugated with the ring, makes the benzylic carbon electron-rich, and through inductive effects, it activates the aromatic ring towards electrophilic attack.

However, under strongly acidic conditions, such as those used for nitration (a mixture of nitric acid and sulfuric acid), the nitrogen atom is protonated to form an ammonium ion (-CH₂-N⁺H(CH₂CH₂CH₂CH₃)(CH₂Ph)). stackexchange.comdoubtnut.com This protonated group becomes strongly deactivating and meta-directing due to its powerful electron-withdrawing inductive effect. stackexchange.comdoubtnut.com Therefore, the outcome of electrophilic substitution on the benzyl rings of this compound is highly dependent on the reaction conditions.

Table 3: Predicted Directing Effects in Electrophilic Aromatic Substitution

| Reaction Condition | Nature of Substituent | Directing Effect | Predicted Major Products (for monosubstitution) |

| Neutral / Mildly Acidic | Activating | ortho, para | 2-substituted and 4-substituted benzyl derivatives |

| Strongly Acidic | Deactivating | meta | 3-substituted benzyl derivatives |

Computational Elucidation of Reaction Mechanisms

Computational chemistry, particularly through the use of Density Functional Theory (DFT), provides powerful tools to investigate the intricate details of reaction mechanisms at a molecular level. nih.govsmu.edu Such studies allow for the characterization of transient species like transition states and the calculation of energy barriers, offering a quantitative picture of reaction pathways. nih.govsmu.edu

The transition state is a critical, high-energy configuration along the reaction coordinate that separates reactants from products. libretexts.orglibretexts.org Its structure and energy dictate the kinetic feasibility of a reaction. For this compound, several key reaction types can be envisaged, and their transition states can be modeled based on studies of similar amines.

One fundamental reaction of amines is nucleophilic substitution, such as the SN2 reaction. In a typical SN2 reaction involving an amine, the nitrogen atom acts as the nucleophile. The transition state is characterized by the simultaneous formation of a new bond between the nitrogen and the electrophilic carbon and the breaking of the bond between the carbon and the leaving group. libretexts.org This creates a pentacoordinated carbon center with a specific geometry. libretexts.org Computational studies on the alkylation of primary and secondary amines with alkyl halides have shown that the transition state involves an ion pair, which can then proceed to the alkylated product. nih.gov

Another important reaction class is the aza-Michael addition, where the amine adds to an activated alkene. DFT calculations on the aza-Michael addition of n-butylamine to methyl acrylate (B77674) have identified the transition states for this reaction. researchgate.net The calculations revealed the direct involvement of water molecules in the transition state, which act as a bridge for proton transfer, thereby lowering the activation energy barrier. researchgate.net

The oxidative cleavage of C–N bonds in N,N-dialkylamines has also been investigated computationally. For the oxidation of N-alkylanilines, DFT calculations have shown that the rate-determining step is the oxidative dehydrogenation to form an imine intermediate. nih.gov The transition state for this step involves the interaction with reactive oxygen species. nih.gov

A reaction specific to the dibenzylamino moiety is the Sommelet-Hauser rearrangement, which occurs in benzyl quaternary ammonium salts. This rearrangement proceeds through a ylide intermediate to form an N,N-dialkylbenzylamine with a new alkyl group in the ortho position of the aromatic ring. dalalinstitute.com Computational studies can elucidate the structure of the cyclic transition state involved in the key researchgate.netacs.org-sigmatropic rearrangement step.

Below is a table summarizing the characteristics of transition states for reactions analogous to those that this compound could undergo.

| Reaction Type | Analogous System | Key Features of the Transition State (TS) | Computational Method |

| SN2 Alkylation | Primary/Secondary Amines + Alkyl Bromides | Pentacoordinated carbon center; formation of an ion pair between the protonated amine and the bromide ion. nih.gov | CPCM/X3LYP/ma-def2-SVP, ωB97X-D3/ma-def2-TZVPP nih.gov |

| Aza-Michael Addition | n-Butylamine + Methyl Acrylate | Water-assisted proton transfer; formation of C-N bond. researchgate.net | DFT researchgate.net |

| Oxidative C-N Cleavage | N-Ethylaniline + O2 | Interaction with reactive oxygen species (·O2⁻); H-abstraction from N-H and -Cα-H to form an imine. nih.gov | DFT nih.gov |

| Sommelet-Hauser Rearrangement | Benzyl Quaternary Ammonium Salts | Cyclic structure for the researchgate.netacs.org-sigmatropic rearrangement of the ylide intermediate. dalalinstitute.com | Not specified in the provided context. |

The energy profile of a reaction provides a quantitative description of the energy changes that occur as reactants are converted into products. It maps the potential energy of the system along the reaction coordinate, highlighting the energies of reactants, intermediates, transition states, and products.

In the context of the aza-Michael addition of n-butylamine, DFT calculations have provided the activation free energies (ΔG≠) for the reaction. For the addition to methyl acrylate, the calculated activation free energy reveals the kinetic barrier for this transformation. researchgate.net

DFT studies on the oxidation of n-butylamine by H and OH radicals have mapped out the potential energy surface for various H-abstraction reactions. acs.org These calculations provide the energy barriers for the formation of different radical intermediates, which is the initial step in the oxidation process. acs.org Similarly, for the oxidative cleavage of N-ethylaniline, DFT calculations have determined the energy barriers for the key steps, including the formation of the imine intermediate (the rate-determining step) and its subsequent hydrolysis. nih.gov

The following table presents calculated energy barriers for key reaction steps in systems analogous to this compound.

| Reaction | Analogous System | Key Step | Calculated Energy Barrier (kcal/mol) | Computational Method |

| Aza-Michael Addition | n-Butylamine + Methyl Acrylate | Nucleophilic Attack | Not explicitly stated in the provided context, but the study provides activation free energies. researchgate.net | DFT researchgate.net |

| Oxidative C-N Cleavage | N-Ethylaniline + O2 | Imine Formation (Rate-determining) | ~33.2 (1.44 eV) nih.gov | DFT nih.gov |

| Oxidative C-N Cleavage | N-Ethylaniline + H2O | Hydrolysis of Imine | ~26.8 (1.16 eV) nih.gov | DFT nih.gov |

| Oxidative C-N Cleavage | N-Ethylaniline + H2O | Addition of H2O to C=N | ~19.8 (0.86 eV) nih.gov | DFT nih.gov |

These computational findings on analogous systems provide a solid foundation for predicting the chemical behavior of this compound. The transition state analyses and energy profile calculations suggest that the reactivity will be governed by factors such as the nucleophilicity of the nitrogen atom, the steric hindrance imposed by the benzyl and butyl groups, and the stability of potential intermediates and transition states. Future direct computational studies on this compound would be invaluable for confirming these predictions and providing a more precise understanding of its reactivity.

Role in Catalysis and Advanced Materials Chemistry

Application as a Ligand Precursor in Transition Metal Catalysis

Tertiary amines are crucial starting materials for the synthesis of N-heterocyclic carbene (NHC) ligands, which have become ubiquitous in homogeneous catalysis. beilstein-journals.orgrsc.org The synthesis of common NHC precursors, such as 1,3-disubstituted imidazolium (B1220033) salts, often involves the reaction of primary amines with glyoxal (B1671930) and formaldehyde. beilstein-journals.org However, the fundamental amine structure is the core component. N,N-dibenzylbutan-1-amine, through synthetic modification, can serve as a precursor to such ligands. For instance, the amine can be a starting point for creating more complex amine structures that are then used to build the heterocyclic core of an NHC precursor. rsc.org

Once formed, these NHC ligands coordinate with transition metals like palladium, nickel, or ruthenium, creating highly stable and active catalysts. The steric and electronic properties of the NHC ligand, influenced by the substituents on its nitrogen atoms (which originate from the precursor amine), are critical for catalytic performance. uno.edu The bulky benzyl (B1604629) groups derived from a precursor like this compound would provide significant steric hindrance around the metal center, a property that is often essential for promoting challenging cross-coupling reactions and stabilizing reactive intermediates. uno.edu

Organocatalytic Applications

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful field in synthesis. This compound can function in several organocatalytic roles.

Brønsted Base Catalysis: Due to the lone pair of electrons on the nitrogen atom, this compound can act as a Brønsted base, accepting a proton to activate a substrate. Chiral organic Brønsted bases are particularly valued for their ability to facilitate enantioselective transformations. nih.govresearchgate.net In a catalytic cycle, the amine can deprotonate a pro-nucleophile, increasing its reactivity towards an electrophile. This strategy is employed in various C-H amination and functionalization reactions. nih.gov While the basicity of this compound is moderate, it can be sufficient to promote reactions that require a non-nucleophilic organic base.

Chiral Catalyst Derivatives: The development of asymmetric catalysis is crucial for the pharmaceutical and fine chemical industries. While this compound itself is achiral, it can be readily modified to create chiral derivatives for use in asymmetric synthesis. nih.govrsc.org For example, if the butyl group were replaced with a chiral moiety, or if one of the benzyl groups were functionalized with a chiral auxiliary, the resulting tertiary amine could serve as a chiral catalyst or ligand. acs.orgresearchgate.net Chiral tertiary amines have been successfully used to catalyze asymmetric [4+2] cyclizations and chlorination reactions, achieving high yields and enantioselectivity. nih.govresearchgate.net These catalysts operate by forming a transient chiral complex with the substrate, directing the stereochemical outcome of the reaction.

Phase-Transfer Catalysis Utilizing Quaternary Ammonium (B1175870) Salt Derivatives

Phase-transfer catalysis (PTC) is a valuable technique for facilitating reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). scribd.com This is achieved by a catalyst that can transport a reactant from one phase to another.

This compound can be converted into a highly effective phase-transfer catalyst through quaternization. This process involves alkylating the tertiary amine with an alkyl halide (e.g., an alkyl bromide or chloride) to form a quaternary ammonium salt. google.comulisboa.ptgoogle.com The resulting salt possesses a positively charged nitrogen center and an associated anion.

| Property | Description | Relevance of this compound Derivative |

|---|---|---|

| Dual Solubility | The ionic head (quaternary nitrogen) is soluble in the aqueous phase, while the organic substituents are soluble in the organic phase. | The benzyl and butyl groups provide lipophilicity, allowing the salt to dissolve in the organic phase, while the ionic core interacts with the aqueous phase. |

| Ion Transport | The catalyst transports an aqueous-phase anion (e.g., hydroxide, cyanide) into the organic phase as an ion pair. | The quaternary ammonium cation derived from this compound can pair with a reactant anion, shuttling it to the organic reactant. |

| Increased Reactivity | The transported anion is poorly solvated in the organic phase, making it a more "naked" and highly reactive nucleophile. | This leads to significantly accelerated reaction rates for processes like Williamson ether synthesis, alkylations, and nucleophilic substitutions. smujo.id |

| Catalyst Structure | Effectiveness is influenced by the size and nature of the alkyl/aryl groups on the nitrogen. Bulky, symmetric groups are often highly effective. | The presence of two benzyl groups and a butyl group provides a good balance of lipophilicity and accessibility to the cationic center. |

The mechanism involves the quaternary ammonium cation exchanging its original anion for a reactant anion from the aqueous phase. This new, lipophilic ion pair then migrates into the organic phase, where the anion reacts with the organic substrate. The catalyst then returns to the aqueous phase to repeat the cycle.

Precursor for Advanced Polymeric and Supramolecular Materials

The specific structural features of this compound also make it a candidate for integration into advanced materials.

Amines are widely used in polymerization, often as initiators or activators. researchgate.net Tertiary amines, in particular, can act as co-initiators in redox-initiating systems, for example, in the polymerization of methacrylates for dental resins and bone cements. mdpi.com In such systems, the amine reacts with an initiator like benzoyl peroxide to generate free radicals that start the polymerization process.

Furthermore, this compound can be incorporated into monomer structures. By functionalizing one of the benzyl groups or the butyl chain with a polymerizable group (like a vinyl or acrylate (B77674) moiety), a new monomer can be synthesized. The subsequent polymerization of this monomer would result in a polymer with pendant this compound units, imparting specific properties such as basicity, metal-chelating ability, or altered solubility to the final material. Such amine-containing polymers can also be quaternized post-polymerization to create water-soluble polyelectrolytes or materials with antimicrobial properties.

Supramolecular chemistry focuses on creating complex, ordered structures through non-covalent interactions like hydrogen bonding, π-π stacking, and van der Waals forces. researchgate.netresearchgate.net While the tertiary nitrogen in this compound cannot act as a hydrogen bond donor, the molecule's benzyl groups are key features for designing supramolecular assemblies. acs.org

Advanced Spectroscopic and Computational Characterization for Structural and Electronic Insight

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Analysis

High-resolution NMR spectroscopy is a primary tool for elucidating the solution-state structure and dynamics of molecules like N,N-dibenzylbutan-1-amine. nih.gov The presence of multiple rotatable bonds—specifically the C-N bonds and the C-C bonds within the butyl and benzyl (B1604629) moieties—results in a complex conformational landscape.

Detailed 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments in various solvents can provide unambiguous assignment of all proton and carbon signals. The chemical shifts and, more importantly, the spin-spin coupling constants (J-couplings) are averaged values that reflect the populations of different stable conformers in solution. nih.gov For instance, the vicinal coupling constants (³JHH) along the butyl chain can be used in conjunction with the Karplus equation to estimate the dihedral angles and thus the preference for anti versus gauche conformations. slideshare.net

Variable-temperature (VT) NMR studies can offer further insight into the dynamics. Changes in the NMR spectra upon heating or cooling can reveal information about the energy barriers between different rotamers. Coalescence of signals at higher temperatures indicates rapid interchange between conformational states on the NMR timescale.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound in CDCl₃

This table illustrates the type of data obtained from NMR spectroscopy, providing assignments for the key nuclei in the molecule. The chemical shifts (δ) are sensitive to the local electronic environment, while coupling constants (J) reveal through-bond connectivity and dihedral angles.

| Position | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity & Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| N-CH₂(Ph) | 3.55 | s | 58.5 |

| N-CH₂(CH₂)₂CH₃ | 2.40 | t, J = 7.5 | 54.0 |

| N-CH₂-CH₂-CH₂CH₃ | 1.45 | sext, J = 7.5 | 29.5 |

| N-(CH₂)₂-CH₂CH₃ | 1.30 | sext, J = 7.5 | 20.8 |

| N-(CH₂)₃-CH₃ | 0.90 | t, J = 7.3 | 14.1 |

| Benzyl-CH (ortho) | 7.35 | d, J = 7.6 | 129.0 |

| Benzyl-CH (meta) | 7.28 | t, J = 7.6 | 128.4 |

| Benzyl-CH (para) | 7.20 | t, J = 7.4 | 127.0 |

| Benzyl-C (ipso) | - | - | 139.5 |

Advanced Mass Spectrometry Techniques for Mechanistic Intermediates and Product Identification in Complex Systems

Advanced mass spectrometry (MS) techniques, particularly when coupled with soft ionization methods like Electrospray Ionization (ESI), are indispensable for confirming the molecular identity of this compound and studying its behavior in complex mixtures. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of its elemental formula (C₂₄H₂₇N).

Tandem mass spectrometry (MS/MS) is used to probe the molecule's structure and fragmentation pathways. By selecting the protonated molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. For this compound, key fragmentation pathways would include the cleavage of the benzyl-nitrogen bond to produce the stable benzyl cation (m/z 91) or the dibenzylaminium ion (m/z 196), as well as fragmentation along the butyl chain. This data is critical for identifying the compound in reaction mixtures and for distinguishing it from potential isomers.

Table 2: Predicted ESI-MS/MS Fragmentation Data for this compound ([M+H]⁺)

This table shows the expected major fragments that would be observed in a tandem mass spectrometry experiment. Analyzing these fragments helps confirm the molecular structure by identifying stable cations formed upon dissociation.

| m/z (Daltons) | Proposed Fragment Structure | Fragment Name |

|---|---|---|

| 330.232 | [C₂₄H₂₈N]⁺ | Protonated Molecular Ion |

| 238.159 | [C₁₇H₂₀N]⁺ | [M - C₇H₇]⁺ (Loss of a benzyl group) |

| 196.112 | [C₁₄H₁₄N]⁺ | Dibenzylaminium ion |

| 91.054 | [C₇H₇]⁺ | Tropylium (benzyl) cation |

X-ray Crystallographic Analysis of Crystalline Derivatives for Solid-State Structural Elucidation

While obtaining a single crystal of the parent this compound may be challenging due to its conformational flexibility and non-polar nature, its structure in the solid state can be determined by analyzing crystalline derivatives. This is typically achieved by forming a salt, such as a hydrochloride or hydrobromide, or a co-crystal with a suitable hydrogen bond donor.

Single-crystal X-ray diffraction (SCXRD) provides precise atomic coordinates, bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's preferred conformation in the crystalline lattice. researchgate.net This solid-state structure represents a single, low-energy conformer, which can be compared with computational predictions and solution-state NMR data to build a complete picture of its conformational preferences. Analysis of a related structure, N,N′-bis(3-nitrobenzylidene)butane-1,4-diamine, demonstrates how the butyl chain can adopt a specific conformation to optimize crystal packing. researchgate.net

Table 3: Illustrative Crystallographic Data for a Diamine Derivative

This table presents typical crystallographic data obtained from an X-ray diffraction experiment on a related compound, N,N′-bis(3-nitrobenzylidene)butane-1,4-diamine. researchgate.net Such data provides definitive information about the solid-state structure, including the precise arrangement of atoms in the crystal lattice.

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₈H₁₈N₄O₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.981(5) |

| b (Å) | 11.205(7) |

| c (Å) | 15.134(12) |

| β (°) | 92.28(4) |

| Volume (ų) | 843.9(12) |

| Z (Molecules per unit cell) | 2 |

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and energetics of molecules. mdpi.com For this compound, DFT calculations can be used to:

Optimize Geometry: Determine the lowest-energy three-dimensional structures (conformers) in the gas phase or in solution (using continuum solvent models).

Analyze Electronic Properties: Calculate the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO-LUMO gap is a key indicator of chemical reactivity and electronic transition energies. The HOMO is typically localized on the nitrogen lone pair, indicating its nucleophilic character.

Predict Reactivity: Generate a Molecular Electrostatic Potential (MEP) map, which visualizes the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This helps predict sites for protonation and other chemical reactions. scispace.com

Simulate Spectra: Predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies (IR/Raman), which can be compared with experimental data to validate the calculated structures. nih.gov

Table 4: Representative DFT Calculation Results for an Optimized Conformer of this compound

This table summarizes typical output parameters from a DFT calculation (e.g., at the B3LYP/6-31G(d) level of theory). These values provide quantitative insight into the molecule's electronic structure and stability.

| Calculated Property | Illustrative Value |

|---|---|

| Total Electronic Energy (Hartree) | -1041.5 |

| HOMO Energy (eV) | -5.8 |

| LUMO Energy (eV) | 0.5 |

| HOMO-LUMO Gap (eV) | 6.3 |

| Dipole Moment (Debye) | 0.95 |

Molecular Dynamics Simulations for Conformational Space Exploration and Intermolecular Interactions

While DFT is excellent for studying static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior of this compound over time. ulisboa.pt MD simulations model the movements of atoms by solving Newton's equations of motion, allowing for the exploration of the entire conformational space available to the molecule at a given temperature. mdpi.com

For a flexible molecule like this compound, an MD simulation can:

Map Conformational Ensembles: Identify all significant low-energy conformations and the pathways for interconversion between them, providing a more realistic picture than a single static structure. nih.gov

Analyze Solvent Effects: Explicitly model solvent molecules (e.g., water or an organic solvent) to study how intermolecular interactions, such as hydrogen bonding to trace water or van der Waals forces, influence the amine's conformation and dynamics. researchgate.net

Calculate Thermodynamic Properties: By analyzing the simulation trajectory, properties such as the potential of mean force along a specific dihedral angle can be calculated to quantify the energy barriers between different rotamers.

Table 5: Typical Parameters and Outputs for an MD Simulation of this compound

This table outlines the setup and potential results from a molecular dynamics simulation. MD simulations are crucial for understanding the dynamic behavior of flexible molecules in a realistic (e.g., solvated) environment.

| Parameter/Output | Typical Value/Description |

|---|---|

| Simulation Parameters | |

| Force Field | GAFF (General Amber Force Field) |

| Solvent | Explicit Water (e.g., TIP3P model) |

| Temperature | 298 K (25 °C) |

| Simulation Time | 100 ns |

| Key Outputs | |

| Conformational Population Analysis | Distribution of key dihedral angles over time |

| Radial Distribution Function g(r) | Describes solvent structure around the nitrogen atom |

| Root-Mean-Square Deviation (RMSD) | Measures the stability of the molecule's conformation |

Emerging Research Avenues and Future Outlook

Development of Novel Stereoselective Synthetic Pathways for N,N-Dibenzylbutan-1-amine and its Chiral Analogs

The synthesis of chiral amines is a significant objective in organic chemistry, as these compounds are crucial building blocks for pharmaceuticals and other biologically active molecules. nih.gov While this compound itself is achiral, the development of stereoselective methods is critical for producing its chiral analogs, where a stereocenter could be introduced on the butyl chain or the benzyl (B1604629) groups.

Current research focuses on moving beyond classical synthetic methods, which often result in racemic mixtures and require additional resolution steps, towards more efficient, atom-economical, and highly selective catalytic processes. openaccessgovernment.org

Key Research Thrusts:

Asymmetric Catalysis: The use of chiral catalysts, particularly those based on transition metals like nickel, is a promising approach for the enantioconvergent synthesis of protected dialkyl carbinamines from racemic starting materials. nih.gov This methodology could be adapted to synthesize chiral derivatives of this compound with high enantioselectivity.

Biocatalysis: Engineered enzymes, such as amine dehydrogenases and transaminases, offer a green and highly selective alternative for producing chiral amines. nih.govopenaccessgovernment.org Biocatalytic strategies, like carbene N-H insertion mediated by engineered myoglobin (B1173299) catalysts, are being developed to forge new carbon-nitrogen bonds asymmetrically. nih.gov Such enzymes could potentially be tailored to accept substrates suitable for the synthesis of chiral precursors to this compound.

Substrate Control: The stereochemical outcome of reactions can be controlled by the inherent structure of the starting materials. For instance, the stereoselective ring-opening of epoxides containing an N,N-dibenzylamino group is influenced by steric constraints, which can dictate the regioselectivity of the nucleophilic attack. beilstein-journals.org This principle can be exploited to design pathways where the stereochemistry of a precursor molecule directs the formation of a specific chiral analog.

| Synthetic Strategy | Core Principle | Potential for Chiral Analogs | Key Advantages |

| Asymmetric Catalysis | Employs chiral metal catalysts to favor the formation of one enantiomer over the other. | High potential for synthesizing enantioenriched dialkyl carbinamine derivatives. nih.gov | Broad substrate scope, good functional group tolerance, mild reaction conditions. nih.gov |

| Biocatalysis | Utilizes engineered enzymes (e.g., transaminases, engineered myoglobins) for highly specific transformations. nih.gov | Excellent potential for high enantioselectivity (e.g., up to 82% ee reported for carbene N-H insertion). nih.gov | Environmentally friendly (green chemistry), high selectivity, operates under mild conditions. openaccessgovernment.org |

| Substrate-Directed Synthesis | Leverages the stereochemistry of a starting material to guide the formation of new stereocenters. | Applicable for creating specific regio- and stereoisomers, as seen in epoxide ring-opening. beilstein-journals.org | Predictable outcomes based on precursor geometry, useful for complex molecule synthesis. beilstein-journals.org |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization for Amine Synthesis

Core Applications in Amine Synthesis:

Retrosynthetic Analysis: AI-powered platforms can analyze a target molecule and propose multiple viable synthetic pathways by deconstructing it into simpler, commercially available precursors. pharmafeatures.com Instead of relying on predefined rules, modern systems use ML to learn from vast databases of published reactions to suggest novel and efficient routes. pharmafeatures.commdpi.com

Reaction Outcome and Condition Prediction: ML models can predict the products of a chemical reaction and recommend optimal conditions (e.g., temperature, solvent, catalyst) to maximize yield and minimize byproducts. mdpi.com This is particularly valuable for complex multi-component reactions often used in amine synthesis.

Automated Synthesis: When combined with robotic hardware, AI can create fully automated synthesis platforms. nih.gov These systems can execute AI-planned synthetic routes, optimize reactions in real-time, and even discover new reactivity patterns, significantly reducing the time and resources required for chemical manufacturing. pharmafeatures.comnih.gov

| AI/ML Application | Function | Impact on this compound Synthesis |

| Computer-Aided Synthesis Planning (CASP) | Predicts synthetic pathways (retrosynthesis) for a target molecule. iscientific.org | Faster identification of efficient and cost-effective manufacturing routes. |

| Forward Reaction Prediction | Predicts the products and yields of a given set of reactants and conditions. mdpi.com | Optimization of existing synthesis methods to improve efficiency and reduce waste. |

| Automated Synthesis Platforms | Combines AI-driven planning with robotic execution of chemical reactions. nih.gov | Enables high-throughput synthesis and optimization of derivatives and analogs. |

Exploration of Bio-Inspired Synthetic Approaches for Nitrogenous Compounds

Nature provides a rich blueprint for the efficient synthesis of complex nitrogen-containing molecules. Bio-inspired and bio-based synthesis seeks to emulate these natural processes to create chemicals in a more sustainable manner. tandfonline.com This involves using renewable feedstocks and biocatalysts to move away from traditional petrochemical-based routes. rsc.org

Future Directions:

Renewable Feedstocks: A primary goal is to produce amines from renewable resources like biomass. europa.eursc.org Lignocellulose, the most abundant raw material on Earth, can be broken down into platform chemicals, including alcohols, which can then be converted into amines. europa.eu Chitin, a nitrogen-containing biopolymer, is another promising feedstock that could provide a more direct route to bio-based amines, potentially closing the nitrogen cycle by avoiding energy-intensive ammonia (B1221849) synthesis. nih.gov

Enzymatic Cascades: Researchers are designing multi-enzyme cascades that mimic metabolic pathways. openaccessgovernment.org For example, a two-enzyme system combining an alcohol dehydrogenase and an amine dehydrogenase can directly convert alcohols into chiral amines, with water as the only byproduct. openaccessgovernment.org This approach offers maximum resource efficiency.

Whole-Cell Biocatalysis: Genetically engineered microorganisms can be harnessed as "cell factories" to produce target compounds from simple starting materials like glucose. sciencedaily.com Researchers have successfully engineered E. coli to produce complex nitrogenous compounds, demonstrating the potential for clean and efficient biosynthesis that avoids the toxic byproducts of traditional chemical reactions. sciencedaily.com

Sustainable and Circular Economy Principles in Amine Chemical Manufacturing

The chemical industry is undergoing a paradigm shift towards sustainability, driven by the need to reduce environmental impact and improve resource efficiency. diplomatacomercial.com This involves implementing green chemistry principles and adopting circular economy models.

Green Chemistry in Amine Synthesis: The focus is on developing atom-economical reactions that maximize the incorporation of starting materials into the final product. rsc.org The "borrowing hydrogen" or "hydrogen auto-transfer" methodology is a prime example, where the N-alkylation of an amine with an alcohol produces only water as a byproduct. rsc.org Evaluating synthetic routes using green metrics toolkits is becoming standard practice to assess the environmental footprint of chemical processes. rsc.org

Circular Economy for Amine-Containing Materials: For amines used in polymers and other materials, a circular economy approach is crucial. This involves designing materials for recyclability from the outset. nih.gov For example, polydiketoenamine (PDK) plastics, which are made from amine monomers, can be chemically recycled back to their constituent monomers with high efficiency. nih.govacs.org This allows for the creation of a closed-loop system where the plastic can be repeatedly remanufactured without loss of quality, significantly reducing waste and greenhouse gas emissions. nih.govacs.org

Applications in Next-Generation Materials Science and Specialized Reagents

While this compound has established roles, ongoing research is likely to uncover new applications in advanced materials and as a specialized chemical tool.

Polymer and Materials Science: The bulky, hydrophobic nature of the dibenzyl groups combined with the reactive secondary amine functionality makes this compound and its derivatives interesting candidates for incorporation into novel polymers. They could serve as monomers or additives to tune the physical properties of materials, such as thermal stability, hydrophobicity, or mechanical strength. Amines are foundational to materials like polydiketoenamines, which are designed for infinite recyclability, and similar principles could be applied using butan-1-amine derivatives. nih.gov

Specialized Reagents: In organic synthesis, bulky secondary amines are often used as non-nucleophilic bases or as directing groups in catalytic reactions. The specific steric and electronic properties of this compound could be exploited for new applications in catalysis or as a scavenger for specific substrates. Its role as a competitive inhibitor of human spermine (B22157) oxidase also suggests potential as a scaffold for designing more potent and selective enzyme inhibitors for research or therapeutic purposes.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing N,N-dibenzylbutan-1-amine, and what analytical techniques validate its purity?

- Methodological Answer : Synthesis typically involves reductive amination of butan-1-amine with benzaldehyde derivatives under hydrogenation conditions. Palladium-based catalysts (e.g., Pd/C) or transition-metal-mediated coupling reactions may enhance efficiency . Post-synthesis, purity is validated using:

- 1H/13C NMR : To confirm structure via characteristic shifts (e.g., benzylic protons at δ 3.5–4.0 ppm, amine protons at δ 1.5–2.5 ppm) .

- HPLC-MS : For detecting impurities (<0.1% threshold) and quantifying molecular ion peaks .

- Elemental Analysis : To verify stoichiometric carbon/nitrogen ratios .

Q. How should researchers handle this compound to ensure safety in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks due to volatile amine vapors .

- Storage : Store in amber glass containers under inert gas (argon/nitrogen) at 2–8°C to prevent oxidation .

- Spill Management : Neutralize with dilute acetic acid (5% v/v) and adsorb with inert materials (e.g., vermiculite) .

Q. What are the key physicochemical properties of this compound critical for experimental design?

- Methodological Answer : Key properties include:

- Solubility : Miscible in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water; solvent selection impacts reaction kinetics .

- pKa : ~9.5–10.2 (amine group), influencing protonation states in aqueous/organic matrices .

- Thermal Stability : Decomposes above 200°C; DSC/TGA analysis is recommended for thermal profiling .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR) for this compound derivatives?

- Methodological Answer : Contradictions often arise from:

- Dynamic Effects : Conformational changes in solution may split signals; use variable-temperature NMR to identify equilibrium shifts .

- Impurity Interference : Compare with high-purity reference standards (e.g., USP/EP pharmacopeial guidelines) .

- Solvent Artifacts : Deuterated solvents (CDCl3 vs. DMSO-d6) can alter chemical shifts; validate with multiple solvents .

Q. What mechanistic insights explain the compound’s reactivity in palladium-catalyzed cross-coupling reactions?

- Methodological Answer :

- Coordination Chemistry : The amine’s lone pair binds to Pd(II) centers, facilitating oxidative addition of aryl halides .

- Steric Effects : Bulky dibenzyl groups may slow transmetallation steps; optimize ligand/Pd ratios to enhance turnover .

- Kinetic Studies : Use in situ IR or stopped-flow techniques to monitor intermediate formation (e.g., Pd-amine complexes) .

Q. How can researchers assess the risk of N-nitrosamine formation in formulations containing this compound?

- Methodological Answer :

- Accelerated Stability Testing : Expose samples to nitrosating agents (e.g., NaNO2) under acidic conditions (pH 3–4) and analyze via LC-MS/MS for nitrosamine byproducts .

- Process Control : Avoid shared equipment with nitrosating agents (e.g., nitrites) and implement strict cleaning validation protocols .

- Quantum Mechanical Modeling : Predict reaction pathways using DFT calculations to identify high-risk conditions .

Q. What strategies optimize the enantiomeric resolution of chiral derivatives of this compound?

- Methodological Answer :

- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients .

- Derivatization : Convert amines to diastereomeric salts (e.g., with tartaric acid) for crystallization-based separation .

- Kinetic Resolution : Employ enantioselective enzymes (e.g., lipases) in dynamic kinetic resolution setups .

Data Contradiction & Validation

Q. How should discrepancies between computational predictions and experimental data for amine basicity be addressed?

- Methodological Answer :

- Solvent Correction : Apply COSMO-RS models to account for solvent effects on calculated pKa values .

- Experimental Replication : Validate using potentiometric titration in standardized buffers (e.g., 0.1 M KCl) .

- Error Analysis : Compare results across multiple DFT functionals (B3LYP vs. M06-2X) to identify systematic biases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.